molecular formula C17H16N2O4S B2742773 4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide CAS No. 1090400-10-4

4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

Cat. No. B2742773
CAS RN: 1090400-10-4
M. Wt: 344.39
InChI Key: BXVVAAUKKWMKEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . Another study reported the synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives, which are important biologically active heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic techniques including IR, 1H NMR, and EI-MS . The molecular weight of a related compound, 1,4-Benzodioxin, 2,3-dihydro-, is 136.1479 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of new benzoxazines derivatives was achieved using conventional methods and solvent-free microwave thermolysis . Another study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

properties

IUPAC Name

4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c18-17(20)16-12-19(14-8-4-5-9-15(14)23-16)24(21,22)11-10-13-6-2-1-3-7-13/h1-11,16H,12H2,(H2,18,20)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVVAAUKKWMKEB-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1S(=O)(=O)C=CC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2N1S(=O)(=O)/C=C/C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-phenylethenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

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